N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(ISOPENTYLOXY)PH)-N’-(4-METHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxybenzylidene group, and an isopentyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(ISOPENTYLOXY)PH)-N’-(4-METHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Methoxybenzylidene Group: The methoxybenzylidene group is introduced via a condensation reaction between the pyrazole derivative and 4-methoxybenzaldehyde in the presence of a suitable catalyst.
Attachment of the Isopentyloxyphenyl Group: The final step involves the nucleophilic substitution reaction where the isopentyloxyphenyl group is attached to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-(ISOPENTYLOXY)PH)-N’-(4-METHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-(ISOPENTYLOXY)PH)-N’-(4-METHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory agent, given its structural similarity to known anti-inflammatory drugs.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into its potential as a therapeutic agent.
Industrial Applications: The compound’s unique reactivity makes it suitable for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-(ISOPENTYLOXY)PH)-N’-(4-METHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions involved .
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one (MHY773): This compound also contains a methoxybenzylidene group and is studied for its enzyme inhibitory properties.
4-((3-BR-4-METHOXYBENZYLIDENE)AMINO)-5-(4-METHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL: Another compound with a methoxybenzylidene group, known for its potential biological activities.
Uniqueness
3-(4-(ISOPENTYLOXY)PH)-N’-(4-METHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isopentyloxyphenyl group, in particular, differentiates it from other similar compounds and contributes to its unique properties.
Properties
Molecular Formula |
C23H26N4O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-3-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H26N4O3/c1-16(2)12-13-30-20-10-6-18(7-11-20)21-14-22(26-25-21)23(28)27-24-15-17-4-8-19(29-3)9-5-17/h4-11,14-16H,12-13H2,1-3H3,(H,25,26)(H,27,28)/b24-15+ |
InChI Key |
AIQMUCWTQKXDQT-BUVRLJJBSA-N |
Isomeric SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.